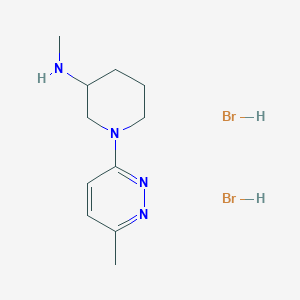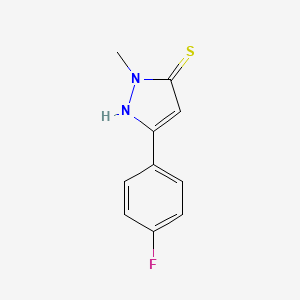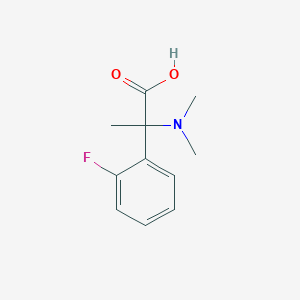![molecular formula C14H18N4 B13181797 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound features a piperazine ring linked to a pyrazole moiety, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with 1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of cost-effective and less toxic reagents, along with simplified reaction steps, ensures the feasibility of industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with muscarinic receptors, particularly M1 and M3 subtypes.
Pathways Involved: It modulates cholinergic-nitric oxide signaling, leading to its cardiovascular effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety but differs in its boronic acid ester group.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar pyrazole structure but with a propanoic acid group.
Uniqueness
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combination of the piperazine and pyrazole rings, which confer distinct biological activities and chemical properties. Its ability to modulate muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H18N4 |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-[(1-phenylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C14H18N4/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17/h1-5,10,12,15H,6-9,11H2 |
Clave InChI |
GNDJJPTVKCWBQM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


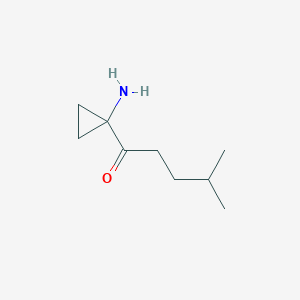
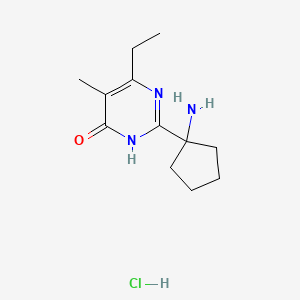
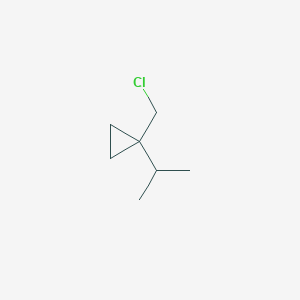
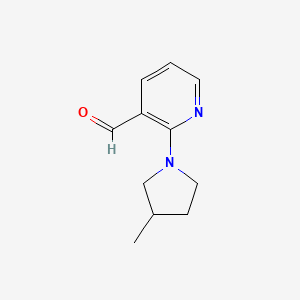
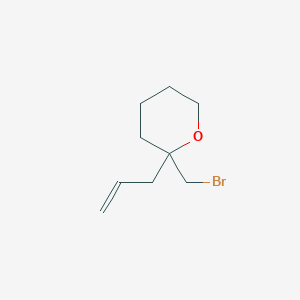
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
